molecular formula C6H14N2O2 B11724011 N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide

N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide

Cat. No.: B11724011
M. Wt: 146.19 g/mol
InChI Key: LHCOUEDHRCSJQW-UHFFFAOYSA-N
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Description

N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide is a chemical compound with the molecular formula C7H16N2O2 This compound is known for its unique structure, which includes a hydroxy group, an isopropyl ether, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide typically involves the reaction of hydroxylamine with 2-[(2-methylpropan-2-yl)oxy]acetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include a temperature range of 0-25°C and a pH range of 7-9 to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and energy consumption. The use of advanced catalytic systems and optimized reaction conditions are crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imidamide moiety can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted imidamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the imidamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-[(2-methylbutan-2-yl)oxy]ethanimidamide
  • N’-hydroxy-2-[(2-ethylpropan-2-yl)oxy]ethanimidamide
  • N’-hydroxy-2-[(2-methylpentan-2-yl)oxy]ethanimidamide

Uniqueness

N’-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide is unique due to its specific structural features, such as the presence of an isopropyl ether and an ethanimidamide moiety

Properties

IUPAC Name

N'-hydroxy-2-[(2-methylpropan-2-yl)oxy]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCOUEDHRCSJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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